
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused with benzyl, chlorophenyl, and naphthyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Naphthyl Group: This step may involve a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-5-Benzyl-5-(4-fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-Benzyl-5-(4-bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
887304-93-0 |
|---|---|
Molekularformel |
C26H19ClO3 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
(2R,5R)-5-benzyl-5-(4-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C26H19ClO3/c27-21-15-13-20(14-16-21)26(17-18-7-2-1-3-8-18)25(28)29-24(30-26)23-12-6-10-19-9-4-5-11-22(19)23/h1-16,24H,17H2/t24-,26+/m0/s1 |
InChI-Schlüssel |
CIYMFRDDMLXSEN-AZGAKELHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)O[C@@H](O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C(=O)OC(O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
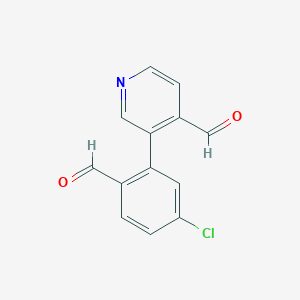
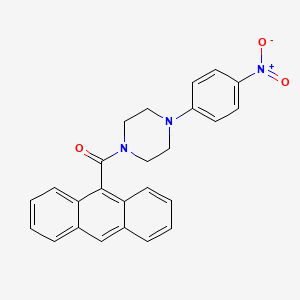
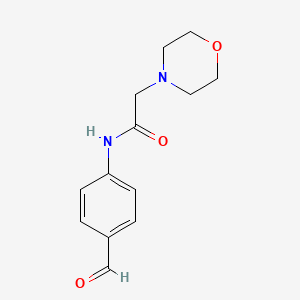
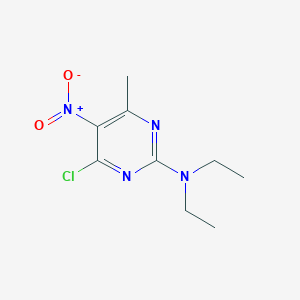
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
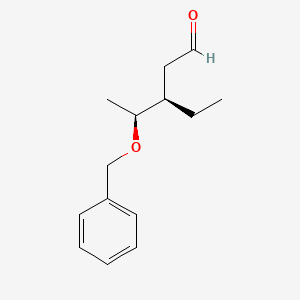

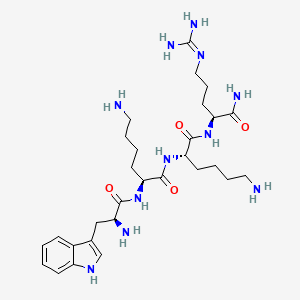
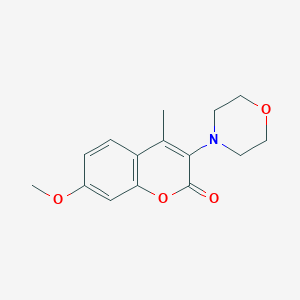
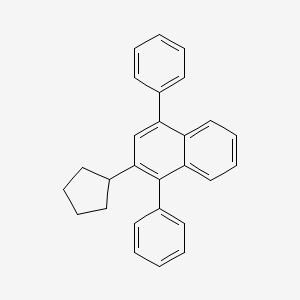
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
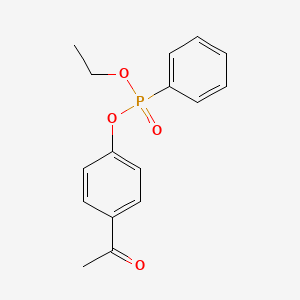
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
